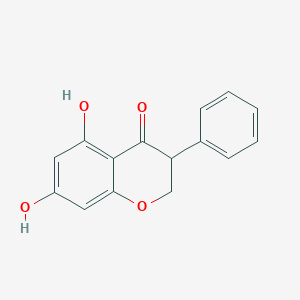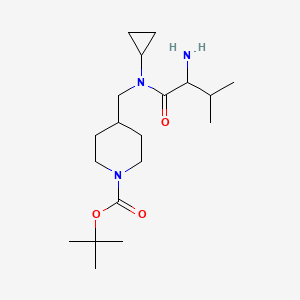
(+)-Pinocoembrin; Dihydrochrysin; Galangin flavanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The chemical synthesis of (+)-Pinocoembrin typically begins with the reaction of aurantiin in an alkaline solution. This is followed by a series of closed-loop condensation reactions under inert gas shielding and deglycosylation . Another method involves the preparation of pinocembrin-loaded polymer micelles to enhance its bioavailability .
Industrial Production Methods
Industrial production methods for (+)-Pinocoembrin often involve the extraction and purification from natural sources such as honey and various plants. Techniques like chromatography are employed to isolate and purify the compound .
化学反応の分析
Types of Reactions
(+)-Pinocoembrin undergoes several types of chemical reactions, including:
Oxidation: It can be converted to pinobanksin by hydroxylation.
Reduction: The compound can be reduced to form various derivatives.
Substitution: It can undergo substitution reactions to form different flavonoid compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: For hydroxylation reactions.
Reducing agents: For reduction reactions.
Catalysts: Various catalysts are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include pinobanksin and other flavonoid derivatives .
科学的研究の応用
(+)-Pinocoembrin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other flavonoid compounds.
Biology: Studied for its role in cellular protection and regulation.
Medicine: Investigated for its potential in treating neurological disorders, cancer, and inflammatory diseases.
Industry: Utilized in the food, pharmaceutical, and cosmetic industries for its beneficial properties.
作用機序
The mechanism of action of (+)-Pinocoembrin involves several molecular targets and pathways:
Antioxidant Activity: It scavenges reactive oxygen species (ROS) and protects cells from oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: It induces apoptosis in cancer cells and inhibits tumor growth.
類似化合物との比較
Similar Compounds
Pinobanksin: Another flavanone with similar antioxidant and anti-inflammatory properties.
Chrysin: Known for its anti-inflammatory and anticancer activities.
Galangin: Exhibits strong antioxidant and anticancer properties.
Uniqueness
(+)-Pinocoembrin stands out due to its broad spectrum of pharmacological activities and its potential for industrial applications. Its unique combination of antioxidant, anti-inflammatory, and anticancer properties makes it a promising compound for further research and development .
特性
分子式 |
C15H12O4 |
|---|---|
分子量 |
256.25 g/mol |
IUPAC名 |
5,7-dihydroxy-3-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O4/c16-10-6-12(17)14-13(7-10)19-8-11(15(14)18)9-4-2-1-3-5-9/h1-7,11,16-17H,8H2 |
InChIキー |
IOCQFSIEULRNKU-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-3-methyl-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B14792652.png)
![2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]propanamide](/img/structure/B14792654.png)
![tert-Butyl (R)-(1-((1-(3,5-bis(trifluoromethyl)benzyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamoyl)cyclopropyl)carbamate](/img/structure/B14792660.png)

![Carbamic acid, N-[2-[[[3-[4-[(trans-3-hydroxycyclobutyl)oxy]phenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]methyl]methylamino]ethyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B14792665.png)
![2-(2,5-Dimethoxyphenyl)-7,8-dimethoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B14792672.png)

![6-[[2-[[4-Amino-2-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14792678.png)
![3-Methyl-6-{[2-(2-methylbut-3-en-2-yl)-5,7-bis(3-methylbut-2-en-1-yl)-1H-indol-3-yl]methyl}piperazine-2,5-dione](/img/structure/B14792698.png)
![2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]-N-propan-2-ylbutanamide](/img/structure/B14792710.png)

![8-N-(3,3-dimethylbutan-2-yl)-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B14792720.png)

![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;nickel(2+)](/img/structure/B14792737.png)
